molecular formula C12H11NO3 B3021605 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid CAS No. 31601-86-2

6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid

Cat. No.: B3021605
CAS No.: 31601-86-2
M. Wt: 217.22 g/mol
InChI Key: IZUOQXWRSVPGRM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid typically involves the functionalization of the quinoline ring. One common method is the Ullmann-type coupling reaction, where nucleophilic substitution of a halogenated quinoline derivative with an appropriate nucleophile occurs . Another method involves the alkylation of substituted quinolines in the presence of a base and a phase-transfer catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale application of the synthetic routes mentioned above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxyquinoline-3-carboxylic acid
  • 8-Hydroxyquinoline
  • 2,4-Dihydroxyquinoline

Uniqueness

6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry .

Biological Activity

6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid (DMHQA) is a heterocyclic compound with significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological properties, mechanisms of action, and potential applications based on diverse scientific literature.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₁NO₃
  • Molecular Weight : 217.22 g/mol
  • Functional Groups : Hydroxyl (-OH) and carboxylic acid (-COOH) groups contribute to its reactivity and biological activity.

DMHQA exhibits its biological effects through various mechanisms:

  • Enzyme Inhibition : DMHQA has been shown to inhibit specific enzymes that are crucial for cellular processes. This inhibition can disrupt DNA synthesis and protein function, leading to antimicrobial and anticancer effects.
  • Antimicrobial Activity : Studies indicate that DMHQA possesses significant antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria. For instance, it demonstrated effective inhibition against Staphylococcus aureus and Klebsiella pneumoniae with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Anticancer Properties : Research has identified DMHQA as a potential anticancer agent. It has shown efficacy in inhibiting the proliferation of cancer cell lines, including HeLa cells, with low cytotoxicity at therapeutic concentrations .

Biological Activity Overview

The following table summarizes the biological activities associated with DMHQA:

Biological Activity Target Organism/Cell Line Effect Observed Reference
AntimicrobialStaphylococcus aureusMIC = 0.0625 mg/mL
AntimicrobialKlebsiella pneumoniaeMIC = 0.125 mg/mL
AnticancerHeLa CellsInhibition of growth
Hepatitis B Virus InhibitionHepG2 CellsHigh inhibition at 10 µM

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of DMHQA revealed that it effectively inhibited the growth of several pathogenic bacteria. The compound was tested against a panel of strains including Pseudomonas aeruginosa, where it showed inhibition zones comparable to standard treatments .

Case Study 2: Anticancer Activity

In vitro studies assessed the effect of DMHQA on cancer cell lines such as HeLa. The results indicated a significant reduction in cell viability at concentrations ranging from 0–200 µM, suggesting its potential as an anticancer therapeutic agent without substantial cytotoxic effects on normal cells .

Future Directions

Ongoing research aims to explore the full therapeutic potential of DMHQA:

  • Drug Development : Further studies are required to evaluate its efficacy in vivo and its mechanism of action in greater detail.
  • Chemical Modifications : Investigating derivatives of DMHQA may enhance its biological activity or reduce toxicity.
  • Broader Applications : Research into its use as a chelator for metal ions or in materials science could expand its utility beyond pharmaceuticals .

Properties

IUPAC Name

6,8-dimethyl-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-6-3-7(2)10-8(4-6)11(14)9(5-13-10)12(15)16/h3-5H,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZUOQXWRSVPGRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C(=CN2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352142
Record name 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31601-86-2, 948288-96-8
Record name 1,4-Dihydro-6,8-dimethyl-4-oxo-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31601-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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